
(2R,5S)-1-Allyl-2,5-dimethylpiperazine
Overview
Description
(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a chiral piperazine derivative characterized by the presence of an allyl group and two methyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-Allyl-2,5-dimethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylpiperazine and allyl bromide.
Alkylation Reaction: The key step involves the alkylation of 2,5-dimethylpiperazine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-1-Allyl-2,5-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), osmium tetroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides, thiols, and amines under appropriate conditions.
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Saturated piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
(2R,5S)-1-Allyl-2,5-dimethylpiperazine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its unique structure allows for the modification and attachment of different functional groups, enhancing its therapeutic potential .
Key Applications:
- Delta-Opioid Receptor Ligands: The compound has been identified as a ligand for delta-opioid receptors, which are involved in pain modulation and mood regulation. Its enantiomerically pure form is essential for developing drug candidates with improved efficacy and reduced side effects .
- Potential Drug Candidates: Research has indicated that derivatives of this compound exhibit significant biological activity against conditions such as pain disorders and neurodegenerative diseases .
Organic Synthesis
Beyond medicinal applications, this compound acts as an important building block in organic synthesis. It facilitates the creation of complex organic molecules and natural products through various chemical transformations.
Examples of Synthetic Applications:
- Intermediate in Natural Product Synthesis: Its structure enables the synthesis of complex natural products that may possess unique biological activities.
- Modification for Diverse Derivatives: The compound can be modified to yield various derivatives with distinct pharmacological properties .
Biological Studies
The compound is utilized in biological research to study enzyme mechanisms and receptor interactions. Its role as a ligand allows researchers to investigate binding affinities and mechanisms of action related to various receptors.
Research Focus Areas:
- Enzyme Mechanisms: Studies involving this compound help elucidate the mechanisms by which certain enzymes operate.
- Receptor Binding Studies: Its interactions with delta-opioid receptors provide insights into pain management therapies and the development of new analgesics .
Industrial Applications
In addition to its research applications, this compound finds utility in industrial settings:
Applications Include:
Mechanism of Action
The mechanism of action of (2R,5S)-1-Allyl-2,5-dimethylpiperazine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-2,5-Dimethylpiperazine: Lacks the allyl group, making it less versatile in synthetic applications.
(2R,5S)-1-Allyl-2,5-dimethylcyclopentanone: A structurally similar compound with different reactivity due to the cyclopentanone ring.
Uniqueness
(2R,5S)-1-Allyl-2,5-dimethylpiperazine is unique due to the presence of both the allyl and methyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic and medicinal chemistry.
Biological Activity
(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a chiral compound belonging to the piperazine class, notable for its unique structural features, including an allyl group and two methyl groups on the piperazine ring. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C₉H₁₈N₂
- Molecular Weight : 154.25 g/mol
The structural configuration of this compound contributes to its reactivity and interaction with various biological targets. The presence of the allyl group enhances its electrophilic characteristics, making it a candidate for interactions with biomolecules.
1. Opioid Receptor Interaction
Research indicates that this compound acts as a ligand for opioid receptors, particularly the delta-opioid receptor. This interaction is significant in the context of pain management and addiction therapy. Molecular docking studies have suggested that this compound can inhibit specific pathways associated with neurodegenerative disorders, potentially offering therapeutic benefits in conditions like Parkinson's disease and schizophrenia.
2. Antimicrobial and Anticancer Properties
The compound has been investigated for its antimicrobial and anticancer properties. Preliminary studies suggest that it may exhibit activity against various pathogens and cancer cell lines, although further research is needed to elucidate the mechanisms involved and establish effective dosages .
3. Neuroprotective Effects
Due to its electrophilic nature, this compound may play a role in neuroprotection. Its ability to interact with biomolecules could lead to protective effects against oxidative stress and inflammation in neuronal cells .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Ligand Binding : It binds to opioid receptors, modulating pain perception pathways.
- Electrophilic Activity : This property allows it to form adducts with nucleophiles in biological systems, potentially leading to altered cellular signaling pathways.
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting cyclooxygenase enzymes, relevant for inflammatory responses .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Neurodegenerative Diseases : A study focused on the compound's interaction with delta-opioid receptors indicated promising results in reducing neuroinflammation in animal models of Parkinson's disease. The findings suggest that it may enhance dopaminergic signaling pathways.
- Anticancer Research : In vitro studies demonstrated that this compound inhibited the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These findings warrant further exploration into its potential as an anticancer agent .
Comparative Analysis
A comparative analysis of this compound with related compounds reveals distinct biological activities:
Compound Name | Structural Features | Unique Properties |
---|---|---|
(2R,5S)-2,5-Dimethylpiperazine | Lacks the allyl group | Different chemical and biological properties |
(3R)-3-Methyl-1-pentylpiperazine | Contains a pentyl group instead of an allyl group | Potential differences in pharmacological effects |
(2R,5S)-1-Allyl-2,5-dimethylcyclopentanone | Cyclopentane ring instead of a piperazine ring | Variations in reactivity and biological activity |
The unique combination of functional groups in this compound distinguishes it from its analogs and contributes to its diverse pharmacological profile.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (2R,5S)-1-Allyl-2,5-dimethylpiperazine with high stereochemical purity?
Stereochemical control during synthesis is critical. A common approach involves chiral resolution or asymmetric catalysis. For example, allylation of a pre-formed (2R,5S)-2,5-dimethylpiperazine scaffold (via methods like reductive amination or cyclization) can introduce the allyl group while retaining stereochemistry. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization. Post-synthesis purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) ensures enantiomeric excess ≥98% .
Q. How can the structure of this compound be confirmed experimentally?
A multi-technique approach is essential:
- X-ray crystallography : Resolves absolute configuration and bond angles (e.g., orthorhombic crystal systems observed in analogous piperazine derivatives, with lattice parameters a = 9.4 Å, b = 9.2 Å, c = 18.7 Å) .
- NMR spectroscopy : Key signals include allylic protons (δ 5.1–5.8 ppm, multiplet) and piperazine methyl groups (δ 1.2–1.4 ppm, doublet). NMR confirms quaternary carbons (e.g., allyl sp carbons at δ 115–125 ppm) .
- Chiral chromatography : Validates enantiopurity using columns like Chiralpak IA/IB with hexane:isopropanol gradients .
Advanced Research Questions
Q. How do steric and electronic effects of the allyl group influence the conformational dynamics of this compound?
Q. What strategies resolve contradictions in biological activity data for piperazine derivatives like this compound?
Discrepancies often arise from assay conditions (e.g., pH, solvent) or impurities. For example:
- Solubility effects : Use logP calculations (e.g., predicted logP = 2.1 for the target compound) to optimize DMSO/PBS ratios.
- Metabolic interference : Perform stability assays in liver microsomes (e.g., CYP450 inhibition profiles) to identify false positives .
- Chiral impurities : Validate enantiopurity before testing, as even 2% racemization can skew receptor-binding data .
Q. How can in silico modeling predict the pharmacokinetic profile of this compound?
Use QSPR (Quantitative Structure-Property Relationship) models or software like Schrödinger’s QikProp:
- GI absorption : High permeability (predicted Caco-2 >50 nm/s) due to moderate hydrophobicity.
- BBB penetration : Low probability (BBB score <0.3) due to polar surface area (TPSA ≈ 15 Ų).
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using docking simulations (Glide SP/XP scoring) .
Q. Methodological Guidance
Q. What are best practices for optimizing reaction yields in asymmetric piperazine syntheses?
- Catalyst selection : Chiral Pd or Ir catalysts (e.g., [Ir(cod)Cl] with phosphoramidite ligands) for allylic amination (yields >80%) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of piperazine intermediates .
- Workup protocols : Use aqueous extraction (pH-adjusted) to remove unreacted amines or byproducts .
Q. How to design a SAR (Structure-Activity Relationship) study for this compound derivatives?
- Core modifications : Substitute allyl with propargyl or cyclopropyl groups to assess π-orbital contributions.
- Methyl group positioning : Compare (2R,5S) vs. (2S,5R) diastereomers in receptor-binding assays (e.g., σ-1 or 5-HT targets) .
- Pharmacophore mapping : Overlay crystal structures (e.g., CCDC 1407713) with receptor active sites using PyMOL or MOE .
Properties
IUPAC Name |
(2R,5S)-2,5-dimethyl-1-prop-2-enylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-4-5-11-7-8(2)10-6-9(11)3/h4,8-10H,1,5-7H2,2-3H3/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUXNUOPPQWDMV-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1CC=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1CC=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235781 | |
Record name | (2R,5S)-2,5-Dimethyl-1-(2-propen-1-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155836-78-5, 155766-33-9 | |
Record name | (2R,5S)-2,5-Dimethyl-1-(2-propen-1-yl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155836-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R,5S)-2,5-Dimethyl-1-(2-propen-1-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperazine, 2,5-dimethyl-1-(2-propen-1-yl)-, (2R,5S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.012 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (�±)-trans-1-Allyl-2,5-dimethylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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